molecular formula C11H16BrNO B13079853 [1-(2-Bromophenyl)ethyl](2-methoxyethyl)amine

[1-(2-Bromophenyl)ethyl](2-methoxyethyl)amine

Cat. No.: B13079853
M. Wt: 258.15 g/mol
InChI Key: CGEAPWAJUOOYOT-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)ethylamine is a secondary amine featuring a 2-bromophenethyl group and a 2-methoxyethyl substituent. For instance, 1-[2-(2-bromophenyl)ethyl]-4-chloro-2-nitrobenzene (a related intermediate) is used in synthesizing dibenzoazepine derivatives, including antidepressants like imipramine . The bromine atom at the ortho position likely enhances steric and electronic effects, impacting reactivity and binding interactions in biological systems.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

1-(2-bromophenyl)-N-(2-methoxyethyl)ethanamine

InChI

InChI=1S/C11H16BrNO/c1-9(13-7-8-14-2)10-5-3-4-6-11(10)12/h3-6,9,13H,7-8H2,1-2H3

InChI Key

CGEAPWAJUOOYOT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)NCCOC

Origin of Product

United States

Preparation Methods

Azeotropic Dehydration and Methylation Route (Imine Intermediate Route)

This method involves the formation of a benzyl imine intermediate followed by methylation and deprotection steps to yield 2-methoxyethylamine with high purity and yield.

  • Stepwise Process:

    • Formation of Benzyl Imine Intermediate: React benzaldehyde derivatives with thanomin (a primary amine) in toluene under reflux with azeotropic dehydration (80–145 °C, 8–16 hours) to form the benzyl imine intermediate.
    • Methylation: Under alkaline conditions, add a methylating reagent and acid binding agent to the benzyl imine at 0–60 °C over 1–2.5 hours, followed by room temperature reaction for 2–5 hours to yield N-benzyl thiazolinyl-2-methoxyethyl amine intermediate.
    • Deprotection and Hydrochloride Formation: Add acid solution dropwise at room temperature for 0.5–3 hours to obtain 2-methoxyethylamine hydrochloride aqueous solution.
    • Free Amine Recovery: Perform azeotropic dehydration at 80–145 °C for 10–18 hours, followed by alkali treatment and rectification to isolate free 2-methoxyethylamine.
  • Yields and Purity:

    • Total recovery: 56%–84%
    • Purity: >99.7%
    • Water content: <0.2%
  • Advantages:

    • High yield and purity
    • Avoids high-pressure, high-temperature risks
    • Environmentally friendly with reduced waste
    • Cost-effective due to recovery of by-products
Step Conditions Time (h) Temperature (°C) Yield/Purity
Benzyl imine formation Reflux with azeotropic dehydration 8–16 80–145 Intermediate formed
Methylation Acid binding agent + methylating agent drip 1–2.5 (addition) + 2–5 (reaction) 0–60 (addition), RT (reaction) Intermediate formed
Deprotection (acid addition) Dropwise acid addition 0.5–3 Room temperature Hydrochloride formed
Azeotropic dehydration + alkali Heating + alkali treatment 10–18 + 8–20 80–145 + RT 56–84% yield, >99.7% purity

Direct Catalytic Amination of Ethylene Glycol Monomethyl Ether

This catalytic hydrogenation amination method uses a fixed-bed reactor with a metal-loaded gamma-alumina catalyst to convert ethylene glycol monomethyl ether directly into 2-methoxyethylamine.

  • Catalyst Composition: Gamma-alumina carrier loaded with metals such as copper, cobalt, nickel, chromium, cerium, silver, or ruthenium (15–35% loading by mass).

  • Reaction Conditions:

    • Temperature: 200–300 °C (preferably 240–270 °C)
    • Pressure: 0.3–1 MPa (preferably 0.5–0.8 MPa)
    • Feed ratio (ethylene glycol monomethyl ether : ammonia : hydrogen): 1 : 3–20 : 0.1–2 (preferably 1 : 5–10 : 0.5–1.5)
    • Liquid phase space velocity: 0.2–1.5 h⁻¹
  • Process:

    • Catalyst activation with hydrogen at 200–300 °C for 2–4 hours.
    • Continuous feed of reactants into the fixed bed reactor.
    • Condensation and separation of product downstream.
  • Performance Data (Examples):

Catalyst Temp (°C) Pressure (MPa) Feed Ratio (EGME:NH3:H2) Conversion (%) Selectivity (%)
Catalyst A 250 0.5 1:5:1 69.21 52.36
Catalyst B 250 0.5 1:5:1 Data not fully specified Data not fully specified
  • Advantages:
    • Simple, continuous process
    • Mild reaction conditions
    • High yield and selectivity
    • Low cost and environmentally friendly

Summary Table of Preparation Steps for [1-(2-Bromophenyl)ethyl](2-methoxyethyl)amine

Step No. Process Stage Description Key Conditions Outcome/Notes
1 Preparation of 2-Methoxyethylamine Via azeotropic dehydration/methylation or catalytic amination 80–270 °C, reflux or fixed bed reactor High purity 2-methoxyethylamine (>99.7%)
2 Synthesis of 1-(2-Bromophenyl)ethyl halide From 2-bromophenyl precursors (commercial or synthesized) Standard halogenation or substitution Electrophilic intermediate for coupling
3 Coupling reaction Nucleophilic substitution of halide with 2-methoxyethylamine in presence of base RT to 60 °C, 18–72 h, aprotic solvent Formation of target amine
4 Purification Extraction, drying, chromatography or recrystallization Variable Isolated pure 1-(2-Bromophenyl)ethylamine

Research Findings and Considerations

  • The azeotropic dehydration method for 2-methoxyethylamine offers a scalable, high-yield, and environmentally friendly approach suitable for industrial synthesis, avoiding high-pressure hazards and minimizing waste.

  • Catalytic amination using metal-loaded gamma-alumina catalysts provides an alternative continuous process with mild conditions and good selectivity, ideal for large-scale production.

  • The coupling of 2-methoxyethylamine with 1-(2-bromophenyl)ethyl halides requires careful control of reaction conditions to avoid side reactions and ensure high purity, typically involving inert atmospheres and dry solvents.

  • Purification techniques such as reverse phase HPLC are effective for isolating the final product with high purity, which is critical for applications in pharmaceuticals or advanced materials.

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for its potential as a ligand in drug discovery.

      Medicine: May have applications in medicinal chemistry.

      Industry: Limited information exists regarding industrial applications.

  • Mechanism of Action

    • The compound’s mechanism of action remains an area of ongoing research.
    • It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Substituent Variations in Bromophenyl Ethylamines

    (a) Positional Isomerism: 2-Bromo vs. 3-Bromo vs. 4-Bromo
    • [1-(3-Bromophenyl)ethyl][1-(2-methoxyphenyl)ethyl]amine (C₁₇H₂₀BrNO): Features a 3-bromophenyl group and a 2-methoxyphenethyl substituent.
    • [N-[2-(4-Bromophenyl)ethyl]-N-(2-methoxyethyl)-1-(1,3-thiazol-2-yl)piperidin-4-amine] (C₁₉H₂₆BrN₃OS):
      • Contains a para-bromophenyl group and a thiazole ring.
      • The para-bromo position may favor π-π stacking in drug-receptor interactions, while the thiazole moiety introduces heterocyclic diversity .
    (b) Heterocyclic vs. Aromatic Substituents
    • (2-Methoxyethyl)[1-(pyridin-2-yl)ethyl]amine (C₁₀H₁₆N₂O):
      • Replaces the bromophenyl group with a pyridyl ring.
      • The nitrogen in the pyridine ring increases polarity and hydrogen-bonding capacity, contrasting with the hydrophobic bromophenyl group .

    Pharmacologically Relevant Analogs

    (a) Metoprolol (C₁₅H₂₅NO₃):
    • A β₁-selective adrenergic receptor antagonist with a 4-(2-methoxyethyl)phenoxy group.
    • The methoxyethyl chain enhances water solubility and receptor affinity, demonstrating the role of alkoxyethyl groups in drug design. Structural differences (e.g., propanolamine backbone) highlight how minor modifications dictate therapeutic specificity .
    (b) Goxalapladib (C₄₀H₃₉F₅N₄O₃):
    • Contains a 2-methoxyethylpiperidinyl group linked to a naphthyridine core.
    • Illustrates the use of methoxyethyl amines in complex scaffolds targeting atherosclerosis, emphasizing their versatility in medicinal chemistry .
    Table 1: Key Properties of Selected Amines
    Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
    1-(2-Bromophenyl)ethylamine C₁₁H₁₆BrNO 260.15 Not reported Pharmaceutical intermediate
    2-(2-Bromophenyl)ethylamine C₈H₁₀BrN 200.08 253 Synthesis of bioactive molecules
    [1-(3-Bromophenyl)ethyl][1-(2-methoxyphenyl)ethyl]amine C₁₇H₂₀BrNO 344.26 Not reported Research chemical
    N-[2-(4-Bromophenyl)ethyl]-N-(2-methoxyethyl)-1-thiazolylpiperidin-4-amine C₁₉H₂₆BrN₃OS 433.39 Not reported Drug candidate (PDB ligand)
    Key Observations:
    • Molecular Weight and Solubility : Bulkier substituents (e.g., thiazole in ’s compound) increase molecular weight and may reduce aqueous solubility.
    • Boiling Points : Primary amines like 2-(2-bromophenyl)ethylamine have lower boiling points (253°C) compared to secondary/tertiary analogs due to reduced hydrogen bonding .

    Biological Activity

    1-(2-Bromophenyl)ethylamine is an organic compound notable for its potential biological activities. This compound features a bromophenyl group attached to an ethyl chain, which is further linked to a methoxyethyl amine. The unique structural characteristics of this compound suggest various interactions with biological systems, making it a subject of interest in medicinal chemistry.

    • Molecular Formula : C12H16BrN
    • Molecular Weight : Approximately 258.15 g/mol

    The presence of a bromine atom and an amine functional group contributes to the compound's reactivity and biological activity. The bromine atom may enhance lipophilicity, allowing better membrane permeability, while the amine group can participate in hydrogen bonding and ionic interactions.

    Biological Activities

    Research indicates that compounds similar to 1-(2-Bromophenyl)ethylamine exhibit significant biological activities, including:

    • Antimicrobial Activity : Studies have shown that amine compounds can display antibacterial properties against various pathogens. For instance, dithiocarbamate derivatives have been studied for their effectiveness against Gram-positive and Gram-negative bacteria .
    • Neuropharmacological Effects : Compounds with similar structures have been investigated for their potential psychoactive effects. The interaction of amines with neurotransmitter systems suggests possible applications in treating neurological disorders .
    • Anticancer Potential : Some studies indicate that structurally related compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

    Structure-Activity Relationship (SAR)

    The biological activity of 1-(2-Bromophenyl)ethylamine can be influenced by its structural features. The following table summarizes the effects of different substituents on the biological activity of similar compounds:

    Compound NameStructureNotable FeaturesBiological Activity
    1-(3-Bromophenyl)ethylamineStructureDifferent bromination positionModerate antibacterial activity
    2-(4-bromophenyl)ethylamineStructureVariation in the position of the bromineAnticancer properties
    [1-(2-bromophenyl)-N-ethylmethanimine]StructureLacks the methoxy group; different amine typeNeuropharmacological effects

    The specific combination of functional groups in 1-(2-Bromophenyl)ethylamine enhances its pharmacological properties compared to its analogs.

    Case Studies

    • Antibacterial Efficacy : A study evaluating various amine derivatives found that certain compounds exhibited significant antibacterial activity against strains such as E. coli and S. aureus. The study highlighted the importance of the bromine substituent in enhancing antimicrobial properties .
    • Psychoactive Properties : Research into novel psychoactive substances indicated that similar amines could interact with serotonin receptors, suggesting potential therapeutic applications in mood disorders .
    • Cancer Cell Line Studies : Investigations into the anticancer potential of related compounds showed that they could induce apoptosis in human cancer cell lines, demonstrating the therapeutic promise of amines in oncology .

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